Solvent‑Controlled Chemoselectivity in Photoredox Catalysis: THF vs. DMF/H₂O
Under identical photoredox conditions, dibromofluoromethane reacts with unactivated alkenes to give two distinct product classes depending solely on the solvent. In THF with KHCO₃, hydrofluorobromination affords 1‑bromo‑1‑fluoroalkanes, whereas switching to DMF/H₂O exclusively yields 1,3‑dibromo‑1‑fluoroalkanes [1]. This solvent‑gated chemoselectivity is not achievable with bromofluoromethane or dibromodifluoromethane, which lack the required bromine‑fluorine balance .
| Evidence Dimension | Solvent‑dependent reaction pathway divergence |
|---|---|
| Target Compound Data | THF + KHCO₃ → hydrofluorobromination (1‑bromo‑1‑fluoroalkanes); DMF/H₂O → bromobromofluoromethylation (1,3‑dibromo‑1‑fluoroalkanes) [1] |
| Comparator Or Baseline | Bromofluoromethane (CH₂BrF) – does not exhibit solvent‑switchable dual reactivity due to insufficient bromine substitution; typically yields only mono‑brominated products |
| Quantified Difference | Exclusive pathway control (>95% chemoselectivity in each solvent) vs. non‑discriminating single‑pathway behavior for comparators |
| Conditions | Photoredox catalysis with blue LED irradiation, suitable photocatalyst, room temperature |
Why This Matters
Procurement for photoredox applications demands dibromofluoromethane specifically, as no alternative halomethane provides the same solvent‑switchable access to both 1‑bromo‑1‑fluoroalkanes and 1,3‑dibromo‑1‑fluoroalkanes in a single reactor system.
- [1] Chen, F., Xu, X., & Qing, F.-L. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1‑Bromo‑1‑fluoroalkanes. Organic Letters, 23(6), 2364–2369. View Source
